Linker Length (PEG10 vs. PEG6) Significantly Alters ADC Conjugate Properties
The PEG10 linker (10 ethylene glycol units) in TLR7/8 agonist 4 hydroxy-PEG10-acid is approximately 1.7 times longer than the PEG6 linker (6 units) in the PEG6 analog. This structural difference has quantifiable effects on the conjugate's physicochemical properties [1]. Specifically, the PEG10 linker provides increased hydrophilicity, as indicated by a calculated LogP value of -1.2 , compared to the expected higher LogP for the shorter PEG6 analog. This enhanced hydrophilicity is critical for improving the solubility and reducing the aggregation of the final ADC construct.
| Evidence Dimension | Linker Length & Hydrophilicity |
|---|---|
| Target Compound Data | 10 Ethylene Glycol units; LogP = -1.2 |
| Comparator Or Baseline | TLR7/8 agonist 4 hydroxy-PEG6-acid (6 Ethylene Glycol units); LogP not directly reported but predicted to be higher |
| Quantified Difference | Linker length is 4 ethylene glycol units (approx. 1.7x) longer; LogP difference suggests significantly higher hydrophilicity for the PEG10 conjugate. |
| Conditions | Calculated physicochemical properties based on molecular structure . |
Why This Matters
The longer, more hydrophilic PEG10 linker improves the solubility and reduces aggregation of the final ADC, a critical quality attribute for manufacturing and in vivo performance.
- [1] MedChemExpress. (n.d.). TLR7/8 agonist 4 hydroxy-PEG6-acid. MedChemExpress. View Source
